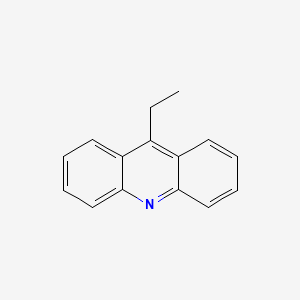
9-Ethylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often employed for reduction reactions.
Major Products:
科学的研究の応用
9-Ethylacridine and its derivatives have been actively researched for their potential therapeutic applications. They exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research, as it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription .
In addition to its use in medicine, this compound is also employed in material sciences and photophysics. Its unique photochemical properties make it suitable for use in fluorescent materials and organoelectronics .
作用機序
The primary mechanism of action of 9-Ethylacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and cell division .
類似化合物との比較
- 9-Phenylacridine
- 9-Methylacridine
- 9-Chloroacridine
Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .
特性
CAS番号 |
5176-40-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
9-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |
InChIキー |
CVPHOGZTLPMGBU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



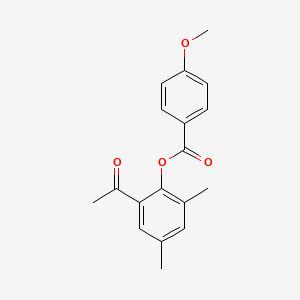
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
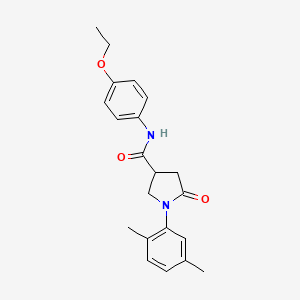

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
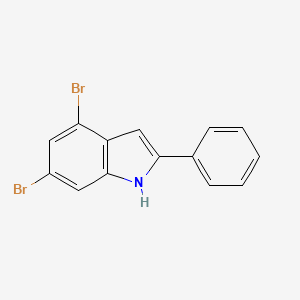

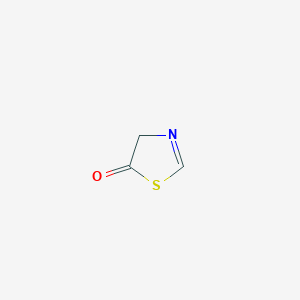
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
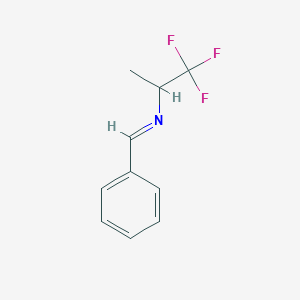
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
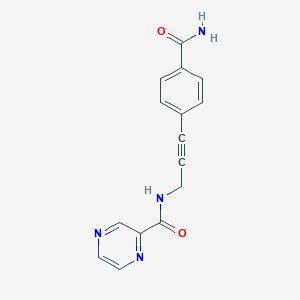
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
